molecular formula C16H12NNaO3S B074066 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt CAS No. 1445-19-8

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt

Cat. No. B074066
CAS RN: 1445-19-8
M. Wt: 321.3 g/mol
InChI Key: VUSNMYYVKMGHEH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt, also known as 8-Anilinonaphthalene-1-sulfonic acid monosodium salt, is a chemical compound with the molecular formula C16H12NNaO3S . It is commonly used as a fluorescent probe for proteins on polyacrylamide gels .


Molecular Structure Analysis

The molecular structure of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt is characterized by a naphthalene moiety that carries a sulfonic acid group at the 1-position and a phenylamino group at the 8-position . The molecular weight of this compound is 321.3 g/mol.


Physical And Chemical Properties Analysis

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt is soluble in water, 1N NaOH, and methanol . It has a molecular weight of 321.3 g/mol. The compound appears as a dark green to brown to black powder .

Scientific Research Applications

Fluorescent Dye in Biological Systems

For decades, this compound, often referred to as 8-anilino-1-naphthalenesulfonic acid (ANS), has been used to study biological systems due to its environmentally sensitive fluorescent nature . It has a propensity to bind to hydrophobic pockets of proteins , making it a valuable tool in the study of protein structures and behaviors.

Protein Studies

ANS has been used to study various proteins such as serum albumin, apomyoglobin, histone, and alcohol dehydrogenase . By binding to these proteins, ANS can provide insights into their structures and functions.

Enzymatic Binding Sites

The spectral properties of ANS and its derivatives have made these fluorophores useful for studying protein binding . They can also be used to study the “polarity” in enzymatic binding sites , providing valuable information about the nature of these sites.

Neuronal Systems

ANS and its derivatives have been used to study action potentials in neuronal systems . This can provide important insights into how neurons function and communicate.

Neurodegenerative Diseases

Recently, these fluorophores have been useful in studying protein aggregation in neurodegenerative diseases like Alzheimer’s and prion diseases . This can help in understanding the mechanisms of these diseases and potentially lead to the development of new treatments.

Inclusion Complex with Cyclodextrin

ANS forms an inclusion complex with cyclodextrin . Such model systems are useful to mimic biological recognition and can be studied by measuring the change in fluorescence of free-ANS to complexed-ANS .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt, also known as 1,8-Phenylacidsodiumsalt, is proteins with hydrophobic pockets . The compound has a propensity to bind to these pockets, making it a useful tool in studying biological systems .

Mode of Action

The compound interacts with its targets through a non-specific binding mechanism . It anchors to cationic side chains of proteins via its sulfonate moiety and additionally binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core . This interaction results in changes in the protein structure and function.

Biochemical Pathways

Due to its ability to bind to hydrophobic pockets of proteins, it is likely that it influences multiple pathways, particularly those involving protein folding and function .

Result of Action

The binding of 1,8-Phenylacidsodiumsalt to proteins can result in changes in protein conformation and function . This can have various downstream effects at the molecular and cellular level, depending on the specific protein and biological system involved.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,8-Phenylacidsodiumsalt. For example, the compound’s fluorescent nature is environmentally sensitive , suggesting that changes in the local environment can affect its fluorescence properties and, potentially, its interaction with protein targets.

properties

IUPAC Name

sodium;8-anilinonaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S.Na/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSNMYYVKMGHEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82-76-8 (Parent)
Record name 1-Naphthalenesulfonic acid, 8-(phenylamino)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7061695
Record name 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt

CAS RN

1445-19-8
Record name 1-Naphthalenesulfonic acid, 8-(phenylamino)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 8-(phenylamino)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 8-anilinonaphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.